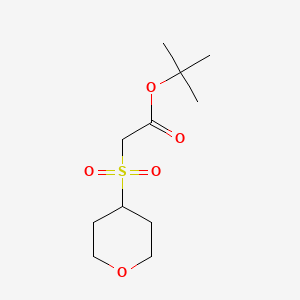
Tert-butyl 2-((tetrahydro-2H-pyran-4-YL)sulfonyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-((tetrahydro-2H-pyran-4-YL)sulfonyl)acetate is an organic compound with a unique structure that combines a tert-butyl ester group with a tetrahydropyran ring and a sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-((tetrahydro-2H-pyran-4-YL)sulfonyl)acetate typically involves the reaction of tert-butyl acetate with tetrahydro-2H-pyran-4-sulfonyl chloride under basic conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize waste. The final product is typically subjected to rigorous quality control measures to ensure its purity and suitability for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-((tetrahydro-2H-pyran-4-YL)sulfonyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonyl compounds.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-((tetrahydro-2H-pyran-4-YL)sulfonyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 2-((tetrahydro-2H-pyran-4-YL)sulfonyl)acetate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfonyl group can act as an electrophile in substitution reactions, while the ester group can undergo hydrolysis or reduction. The tetrahydropyran ring provides structural stability and can influence the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate
- Tert-butyl (2-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate
- Tert-butyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate
Uniqueness
Tert-butyl 2-((tetrahydro-2H-pyran-4-YL)sulfonyl)acetate is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations. The presence of the sulfonyl group distinguishes it from other similar compounds and offers unique reactivity patterns that can be exploited in synthesis and applications.
Eigenschaften
Molekularformel |
C11H20O5S |
|---|---|
Molekulargewicht |
264.34 g/mol |
IUPAC-Name |
tert-butyl 2-(oxan-4-ylsulfonyl)acetate |
InChI |
InChI=1S/C11H20O5S/c1-11(2,3)16-10(12)8-17(13,14)9-4-6-15-7-5-9/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
FPAOYHGHJVLAEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CS(=O)(=O)C1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-Dimethoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B15054141.png)
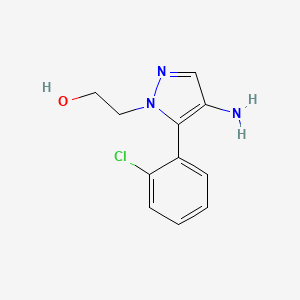
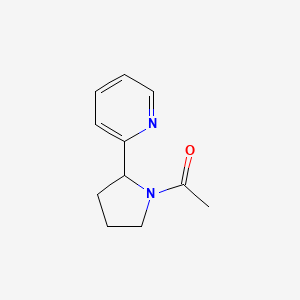

![2-Methoxy-5-nitrobenzo[d]oxazole](/img/structure/B15054163.png)

![2-((5-(((4-Chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B15054168.png)
![8-Bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylic acid](/img/structure/B15054174.png)
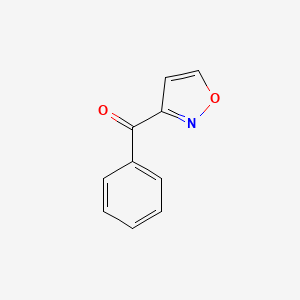
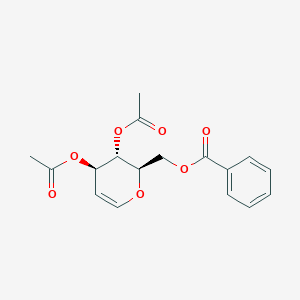
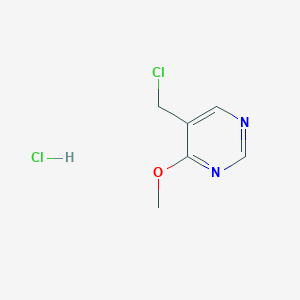

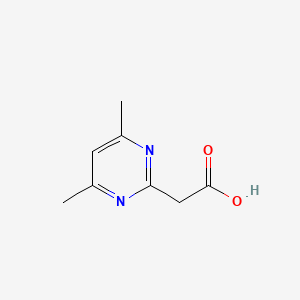
![tert-Butyl 4-(8-isopropyl-5,6-dihydrotetrazolo[1,5-a]pyrazin-7(8H)-yl)piperidine-1-carboxylate](/img/structure/B15054235.png)
